2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is a synthetic organic compound that features both an isoxazole ring and an indole ring. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Mechanism of Action
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide typically involves multi-step organic synthesis. One possible route could include:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through cyclization reactions.
Attachment of the Propyl Chain: The isoxazole ring is then functionalized with a propyl chain using alkylation reactions.
Synthesis of the Indole Ring: The indole ring can be synthesized from an appropriate precursor, often involving Fischer indole synthesis.
Coupling of the Two Rings: The final step involves coupling the isoxazole-propyl intermediate with the indole-acetamide intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving isoxazole and indole motifs.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(3-(isoxazol-4-yl)propyl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole ring.
N-(3-(isoxazol-4-yl)propyl)-2-(1-methyl-1H-indol-3-yl)ethanamide: Has an ethanamide group instead of an acetamide group.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is unique due to the specific combination of the isoxazole and indole rings with the propyl and acetamide linkers. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-11-14(15-6-2-3-7-16(15)20)9-17(21)18-8-4-5-13-10-19-22-12-13/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVVIPDHHSDWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCCC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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